1-Methyl-1,2-dihydrophenanthrene
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Overview
Description
1-Methyl-1,2-dihydrophenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the addition of a methyl group and the partial hydrogenation of one of the phenanthrene rings. It has the molecular formula C15H14 and a molecular weight of 194.27 g/mol. The structure consists of three fused benzene rings with a methyl group attached to one of the rings and a hydrogenated double bond in the central ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2-dihydrophenanthrene can be synthesized through various methods. One common approach involves the palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction. This method utilizes formaldehyde elimination to achieve the desired product . Another method involves the intermolecular annulation of benzynes with allenes, which provides high atom-economy and good functional group compatibility .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2-dihydrophenanthrene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromic acid in an acidic medium.
Reduction: Hydrogen gas with Raney nickel as a catalyst.
Substitution: Bromine in an organic solvent.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Scientific Research Applications
1-Methyl-1,2-dihydrophenanthrene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex polycyclic aromatic hydrocarbons and other organic compounds.
Industry: It is used in the synthesis of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2-dihydrophenanthrene involves its interaction with various molecular targets and pathways. For instance, its cytotoxic effects are believed to be mediated through the inhibition of cell proliferation and induction of apoptosis in cancer cells. The anti-inflammatory effects are likely due to the inhibition of nitric oxide production in activated macrophages . Additionally, its neuroprotective properties may involve the inhibition of monoamine oxidase (MAO) and scavenging of free radicals .
Comparison with Similar Compounds
1-Methyl-1,2-dihydrophenanthrene can be compared with other similar compounds such as:
Phenanthrene: The parent compound, which lacks the methyl group and hydrogenated double bond.
9,10-Dihydrophenanthrene: A fully hydrogenated derivative of phenanthrene.
1-Methylphenanthrene: A methylated derivative without hydrogenation.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
110095-13-1 |
---|---|
Molecular Formula |
C15H14 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-methyl-1,2-dihydrophenanthrene |
InChI |
InChI=1S/C15H14/c1-11-5-4-8-15-13(11)10-9-12-6-2-3-7-14(12)15/h2-4,6-11H,5H2,1H3 |
InChI Key |
XGACTKVPAAEGMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CC2=C1C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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